molecular formula C8H17NO B571949 3-Isopropylpiperidin-3-ol CAS No. 1339027-25-6

3-Isopropylpiperidin-3-ol

Cat. No.: B571949
CAS No.: 1339027-25-6
M. Wt: 143.23
InChI Key: VCEXLAUZOSTXSQ-UHFFFAOYSA-N
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Description

3-Isopropylpiperidin-3-ol (CAS 1339027-25-6) is a piperidine derivative with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is part of the important class of 3-hydroxypiperidine alkaloids, which are recognized as significant synthetic building blocks in medicinal chemistry . Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making substituted piperidines like this compound highly valuable fragments for drug design and discovery . Specifically, piperidine alkaloids featuring a hydroxyl group at the 3-position have demonstrated a wide range of promising biological activities in research settings . These activities include potential antidiabetic and lipid-lowering effects through mechanisms such as HMG-CoA reductase inhibition, as well as free-radical scavenging (antioxidant) properties . The structural features of this compound make it a compound of interest for researchers developing new therapeutic agents in these areas. This product is supplied with a minimum purity of 98% and should be stored sealed in a dry environment at 2-8°C . It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8(10)4-3-5-9-6-8/h7,9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXLAUZOSTXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732484
Record name 3-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339027-25-6
Record name 3-(Propan-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Isopropylpiperidin 3 Ol

Strategic Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis of 3-isopropylpiperidin-3-ol identifies several logical bond disconnections to simplify the target structure into readily available starting materials. The most prominent approach involves disconnecting the two functional groups at the C3 position.

C3-Isopropyl and C3-OH Disconnection: A primary disconnection breaks the bond between the piperidine (B6355638) ring and the isopropyl group, as well as the carbon-oxygen bond of the hydroxyl group. This leads back to a key intermediate: an N-protected 3-piperidone . This disconnection is highly logical as it simplifies the synthesis to two main challenges: the formation of the piperidone ring and the subsequent stereoselective installation of the isopropyl and hydroxyl groups. The addition of an organometallic isopropyl reagent, such as an isopropyl Grignard reagent (isopropylmagnesium bromide), to the 3-piperidone carbonyl is a classic forward synthetic step for this strategy.

C-N Bond Disconnection (Ring Opening): A second strategy involves breaking one or more of the carbon-nitrogen bonds within the piperidine ring. This approach linearizes the heterocyclic core. For instance, a disconnection at the N1-C2 and N1-C6 positions points towards an acyclic precursor like a 1,5-dihaloamine or a protected δ-amino ketone. Subsequent intramolecular cyclization would then form the piperidine ring. d-nb.info

Pyridine (B92270) as Precursor: An alternative retrosynthetic pathway starts from a substituted pyridine derivative. A 3-hydroxypyridine (B118123) could be a viable starting material. The synthesis would then involve the reduction of the aromatic pyridine ring to a piperidine, followed by the introduction of the isopropyl group. dtic.mil This approach leverages the vast commercial availability of substituted pyridines.

Conventional Synthetic Routes for Piperidine Core Formation

The construction of the piperidine skeleton is a foundational step in the synthesis of this compound. Conventional methods typically focus on creating a 3-piperidone intermediate, which is then elaborated to the final product.

Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for forming the six-membered piperidine ring. nih.gov Various methods have been developed, each with specific advantages depending on the available precursors.

Reductive Amination: Intramolecular reductive amination of δ-amino ketones is a direct route to substituted piperidines. nih.govresearchgate.net For the synthesis of a 3-piperidone precursor, this would involve the cyclization of a protected amino compound containing a ketone functionality at the appropriate position.

Dieckmann Condensation: This reaction involves the intramolecular condensation of a diester to form a β-keto ester. For piperidone synthesis, the cyclization of an N-protected bis(carboxyethyl)amine derivative, followed by hydrolysis and decarboxylation, yields an N-substituted 4-piperidone (B1582916). dtic.mil While this traditionally forms 4-piperidones, modifications of the starting materials can be envisioned to target the 3-piperidone isomer.

Aza-Michael Addition: Intramolecular aza-Michael addition provides another powerful tool for piperidine synthesis. nih.gov This involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, triggering cyclization to form the heterocyclic ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated amino-aldehydes or other suitable precursors can form the piperidine ring, often catalyzed by transition metals like cobalt. nih.gov

Introduction of Isopropyl and Hydroxyl Functionalities

Once the N-protected 3-piperidone core is synthesized, the tertiary alcohol moiety is typically constructed via nucleophilic addition to the carbonyl group.

The most straightforward method is the addition of an isopropyl organometallic reagent to the 3-piperidone. Isopropylmagnesium bromide or isopropyllithium (B161069) are common choices for this transformation. This single step introduces the isopropyl group and, upon aqueous workup, generates the tertiary hydroxyl group, directly forming the this compound structure.

An alternative route starting from 3-hydroxypyridine requires different functionalization steps. After alkylation of the pyridine nitrogen, the ring can be reduced using reagents like sodium borohydride. dtic.mil Subsequent manipulation of the resulting 3-hydroxypiperidine (B146073) would be necessary to introduce the isopropyl group, a significantly more complex path than the Grignard addition to a 3-piperidone.

Stereoselective and Asymmetric Synthesis of this compound

Creating a specific stereoisomer of this compound requires advanced asymmetric strategies, as the C3 atom is a chiral center. These methods aim to control the three-dimensional arrangement of the atoms during the synthesis, leading to an enantiomerically enriched product.

Chiral Pool Strategies for Enantiopure Precursors

The chiral pool approach utilizes naturally occurring chiral molecules as inexpensive starting materials to build more complex chiral structures. nih.govresearchgate.net Amino acids are particularly useful for synthesizing enantiomerically pure piperidines. whiterose.ac.ukbaranlab.org

From L-Glutamic Acid: L-glutamic acid can be converted into chiral synthons suitable for piperidine synthesis. For instance, it can serve as a precursor to chiral glutarimides, which can then undergo regioselective and stereoselective transformations to yield 3-substituted piperidinols. researchgate.net

From L-Serine: L-serine is another valuable chiral starting material. It can be used to prepare chiral α,β-unsaturated piperidinones, which are key intermediates for further stereoselective modifications. researchgate.net

Carbohydrate Auxiliaries: Carbohydrates can be used as chiral auxiliaries to direct the stereochemical outcome of reactions. For example, an N-galactosylated pyridone can undergo highly regio- and stereoselective nucleophilic addition, and subsequent transformations can introduce substituents at the C3 and C4 positions of the piperidine ring with high stereocontrol. researchgate.net

The following table summarizes examples of chiral pool starting materials used in the synthesis of substituted piperidines.

Chiral Pool SourceKey IntermediateTarget Piperidine TypeReference
L-Glutamic AcidChiral Glutarimide3-Substituted Piperidinols researchgate.net
L-Serineα,β-Unsaturated PiperidinonePolyhydroxylated Piperidines researchgate.net
Amino AcidsEnantiopure AziridinesSubstituted Piperidines whiterose.ac.uk
Hepta-1,6-dieneChiral 1,5-Ditosylate2,6-Disubstituted Piperidines thieme-connect.com

Asymmetric Catalysis in the Construction of Stereodefined Piperidinols

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient approach for creating stereodefined molecules.

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts using transition metal catalysts, such as iridium or rhodium complexes with chiral ligands, is a powerful method for producing chiral piperidines. nih.govmdpi.com This method can convert a flat, achiral pyridine ring into a chiral, three-dimensional piperidine ring with high enantioselectivity.

Rhodium-Catalyzed Cycloaddition: Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions can construct polysubstituted piperidinol scaffolds with high yield and enantioselectivity. nih.gov This method brings multiple components together while controlling the stereochemistry of the newly formed chiral centers.

Palladium-Catalyzed Asymmetric Cyclization: Palladium catalysts with chiral ligands like pyridine-oxazoline (Pyox) can mediate asymmetric cyclizations of alkenes to form chiral piperidines under mild conditions. nih.govorganic-chemistry.org This can involve processes like asymmetric 6-endo aminoacetoxylation to yield β-acetoxylated piperidines, which can be further modified. organic-chemistry.org

Substrate-Controlled Diastereoselective Reactions: In a pre-existing chiral piperidine system, the introduction of new substituents can be directed by the existing stereocenters. For example, the stereocontrolled nucleophilic addition of an organometallic reagent to a chiral pyridinium salt can lead to highly diastereoselective synthesis of 2,6-disubstituted 3-piperidinols. acs.org Similarly, the reduction of a 3-substituted 4-piperidone can be controlled to produce either cis or trans 3,4-disubstituted piperidines with high diastereomeric ratios depending on the choice of reducing agent. acs.org

The table below highlights some asymmetric catalytic systems used for related piperidine syntheses.

Catalytic SystemReaction TypeProduct TypeEfficacyReference
Iridium(I) with P,N-LigandAsymmetric Hydrogenation2-Substituted PiperidinesHigh Conversion & Enantioselectivity mdpi.com
Rhodium(I) with Chiral Ligand[2+2+2] CycloadditionPolysubstituted PiperidinolsGood Yield & High Enantioselectivity nih.gov
Palladium with Pyox LigandAsymmetric Aminoacetoxylationβ-Acetoxylated PiperidinesExcellent Enantioselectivity organic-chemistry.org
Rhodium-CatalyzedReductive Heck Reaction3-Substituted TetrahydropyridinesHigh Yield & Excellent Enantioselectivity acs.org
Transition-Metal Catalysis (e.g., Rh-catalyzed asymmetric hydrogenation)

Diastereoselective Synthetic Pathways

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is essential in the synthesis of complex molecules like this compound to mask reactive functional groups and ensure specific transformations occur at the desired positions. The piperidine nitrogen is a common site for protection.

Commonly used nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group is critical as it influences the stability of the intermediate and the conditions required for deprotection. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This group is stable under many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (benzyloxycarbonyl): The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is often removed using a solution of piperidine in dimethylformamide (DMF). masterorganicchemistry.comatomscientific.com

SES (2-(trimethylsilyl)ethanesulfonyl): This sulfonamide protecting group is stable under a wide range of conditions but can be removed under relatively mild conditions, such as with fluoride (B91410) sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

Table 3: Common Nitrogen Protecting Groups in Piperidine Synthesis

Protecting GroupAbbreviationRemoval ConditionsReference
tert-ButyloxycarbonylBocStrong acid (e.g., TFA) masterorganicchemistry.com
BenzyloxycarbonylCbz, ZCatalytic Hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF) masterorganicchemistry.com
2-(Trimethylsilyl)ethanesulfonylSESFluoride source (e.g., TBAF, CsF) orgsyn.org
AllyloxycarbonylAllocPd(0) catalyst

Elucidation of Reaction Mechanisms Involving 3 Isopropylpiperidin 3 Ol

Mechanistic Pathways of Hydroxyl Group Transformations

The hydroxyl group of 3-isopropylpiperidin-3-ol is a poor leaving group (OH-). libretexts.orgmasterorganicchemistry.com Therefore, for substitution or elimination reactions to occur at the C3 position, the hydroxyl group must first be converted into a good leaving group. libretexts.orgmasterorganicchemistry.com This is typically achieved by protonation in a strong acid or by conversion to a sulfonate ester. libretexts.org

Once the hydroxyl group is activated, substitution reactions can proceed via either SN1 or SN2 mechanisms, largely dictated by the nature of the substrate and reaction conditions.

SN1 Mechanism: Given that this compound is a tertiary alcohol, the SN1 pathway is highly favored. libretexts.orglibretexts.org The reaction proceeds in a multi-step fashion:

Activation: The hydroxyl group is protonated by a strong acid, forming an oxonium ion (-OH2+), which is an excellent leaving group (water). libretexts.orglibretexts.org

Carbocation Formation: The activated leaving group departs, leading to the formation of a tertiary carbocation at the C3 position of the piperidine (B6355638) ring. This is the rate-determining step of the reaction. chemistrysteps.comchemguide.co.uk The stability of this tertiary carbocation makes this pathway particularly favorable. chemistrysteps.com

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the planar carbocation. This can occur from either face, potentially leading to a racemic mixture if the carbon were chiral (though in this specific molecule, C3 is not a stereocenter unless other ring substituents create chirality). encyclopedia.pub

Tertiary alcohols readily undergo SN1 reactions with hydrogen halides (HX). libretexts.orglibretexts.org The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

SN2 Mechanism: The SN2 mechanism is generally disfavored for tertiary substrates due to significant steric hindrance around the electrophilic carbon. ksu.edu.salibretexts.org The bulky isopropyl group and the piperidine ring itself would impede the backside attack required for an SN2 reaction. libretexts.org Therefore, direct displacement of an activated hydroxyl group on this compound by an SN2 pathway is considered highly unlikely. libretexts.orgksu.edu.sa

FactorSN1 PathwaySN2 PathwayRelevance to this compound
Substrate StructureFavored by tertiary (3°) substratesFavored by primary (1°) substrates; disfavored by 3°The tertiary nature of the alcohol strongly favors the SN1 mechanism. libretexts.orglibretexts.org
Reaction IntermediateCarbocationTransition state (no intermediate)A stable tertiary carbocation can form at C3. chemistrysteps.com
Leaving GroupGood leaving group required (e.g., H₂O after protonation)Good leaving group requiredThe -OH group must be activated to H₂O or a sulfonate ester. libretexts.orgmasterorganicchemistry.com
Steric HindranceLess sensitive to steric hindranceHighly sensitive to steric hindranceSignificant steric hindrance from the isopropyl group and piperidine ring disfavors SN2. libretexts.org

Elimination reactions of this compound, leading to the formation of an alkene (a tetrahydropyridine (B1245486) derivative), also require activation of the hydroxyl group. These reactions often compete with substitution reactions. byjus.com

E1 Pathway: The E1 (unimolecular elimination) mechanism proceeds via the same carbocation intermediate formed in the SN1 reaction. ksu.edu.sabyjus.com

Activation and Carbocation Formation: As in the SN1 pathway, the alcohol is protonated, water leaves, and a tertiary carbocation is formed. chemistrysteps.com

Deprotonation: A weak base (which can be the solvent, like water or another alcohol molecule) removes a proton from a carbon adjacent to the carbocation (a β-proton). masterorganicchemistry.com The electrons from the C-H bond then form a π-bond, resulting in an alkene. For this compound, deprotonation can occur from C2, C4, or the isopropyl group, potentially leading to a mixture of isomeric alkenes. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is typically the major product. masterorganicchemistry.com E1 reactions are often favored over SN1 reactions at higher temperatures. ksu.edu.sa

E2 Pathway: The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a strong base removes a β-proton simultaneously as the leaving group departs. masterorganicchemistry.combyjus.com While tertiary substrates readily undergo E2 reactions, the conditions are critical. ksu.edu.sa For an alcohol, this typically involves converting the -OH into a better leaving group that doesn't require strongly acidic conditions. A common method is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270). masterorganicchemistry.comlibretexts.org

The alcohol's oxygen attacks POCl₃, forming a dichlorophosphate (B8581778) ester, which is an excellent leaving group. masterorganicchemistry.comlibretexts.org

Pyridine, acting as a base, removes a proton from an adjacent carbon in an anti-periplanar geometry relative to the leaving group, leading to the formation of the double bond. libretexts.org This method avoids the formation of a carbocation and thus prevents rearrangements. masterorganicchemistry.com

MechanismKey FeaturesConditions for this compound
E1Two-step, via carbocation intermediate. byjus.com Competes with SN1. ksu.edu.sa Favored by heat. masterorganicchemistry.comStrong acid (e.g., H₂SO₄, H₃PO₄) and heat. chemistrysteps.commasterorganicchemistry.com
E2One-step, concerted reaction. byjus.com Requires a strong base. ksu.edu.saActivation of -OH (e.g., with POCl₃) followed by a non-nucleophilic base (e.g., pyridine). masterorganicchemistry.comlibretexts.org

Substitution Reactions (e.g., S<sub>N</sub>1, S<sub>N</sub>2 at the hydroxylated carbon after activation)

Reactivity and Mechanisms at the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a key site of reactivity, functioning primarily as a nucleophile and a base.

The lone pair of electrons on the nitrogen atom makes it nucleophilic. ambeed.com It can readily participate in reactions with a wide range of electrophiles.

Alkylation, Acylation, and Sulfonylation: The nitrogen can be alkylated by alkyl halides (typically via an SN2 reaction), acylated by acyl chlorides or anhydrides, and sulfonylated by sulfonyl chlorides. These reactions result in the formation of N-alkyl, N-acyl, and N-sulfonyl derivatives, respectively. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic center of the reagent.

Influence on Other Reactions: The nitrogen atom's electronic properties can influence reactions elsewhere in the molecule. For instance, in studies on related piperidine systems, the π-donor ability of the nitrogen atom was found to stabilize adjacent cationic intermediates through conjugation, which can affect the rates and outcomes of reactions like rearrangements and cyclizations. beilstein-journals.org

The nucleophilic nitrogen can add to electrophilic multiple bonds, such as the carbonyl group of aldehydes and ketones or activated alkenes (in Michael additions).

Addition to Carbonyls: The reaction with an aldehyde or ketone would initially form a hemiaminal intermediate. This can be a step in processes like reductive amination, where the intermediate is subsequently reduced to form a new N-C bond.

Addition to Alkenes: In a Michael or aza-Michael addition, the amine nitrogen attacks a carbon-carbon double bond that is conjugated to an electron-withdrawing group. This is a conjugate addition reaction that forms a new C-N bond.

Intramolecular Additions: The nitrogen atom can also act as an intramolecular nucleophile. For example, if a suitable electrophilic center is present elsewhere on the molecule (or on a substituent), the nitrogen could attack it to form a bicyclic system. The rate and feasibility of such reactions are highly dependent on the resulting ring size and stereochemical factors.

Nucleophilic Reactivity of the Amine Functionality

Rearrangement Processes and Their Mechanistic Basis

Rearrangement reactions are possible for this compound, particularly under conditions that generate a carbocation intermediate, such as in SN1 and E1 reactions. masterorganicchemistry.com

Hydride and Alkyl Shifts: The tertiary carbocation formed at C3 upon the departure of the leaving group is adjacent to other carbons (C2, C4, and the isopropyl carbon). If the migration of a hydride (H⁻) or an alkyl group (e.g., methyl from the isopropyl group) from an adjacent carbon to the C3 carbocation would result in a more stable carbocation, a rearrangement can occur. masterorganicchemistry.comyoutube.com However, since the initial carbocation is already tertiary, a simple 1,2-hydride shift from C2 or C4 would lead to a secondary carbocation, which is less stable and thus thermodynamically unfavorable. A methyl shift from the isopropyl group would also result in a tertiary carbocation, offering no significant stability advantage. Therefore, classic Wagner-Meerwein type rearrangements are less likely with this specific substrate unless under forcing conditions or if driven by other electronic or steric factors.

ksu.edu.saksu.edu.sa-Sigmatropic Rearrangements: While not a direct reaction of this compound itself, derivatives can undergo sigmatropic rearrangements. For example, if the hydroxyl group were converted into a propargyl ether, it could potentially undergo a ksu.edu.saksu.edu.sa-rearrangement (like an aza-Claisen or related process). wikipedia.org Computational studies on related 3-substituted dehydropiperidine systems with propargyl acetate (B1210297) groups have shown that the nitrogen atom's position significantly impacts reactivity, stabilizing cationic intermediates and potentially increasing the activation barriers for subsequent cyclization reactions. beilstein-journals.org

Ring-Chain Tautomerism and Other Rearrangements: In certain derivatives or under specific catalytic conditions, more complex rearrangements involving the opening and closing of the piperidine ring could be envisaged, although these are highly specific and not general pathways. For instance, neighboring group participation by the nitrogen atom could facilitate rearrangements, especially if the nitrogen is first derivatized to modulate its nucleophilicity or steric bulk. mdpi.com

Stereochemical Implications of Reaction Mechanisms

The stereochemical outcomes of reactions involving this compound are profoundly influenced by the presence of the chiral center at the C3 position, which bears both a hydroxyl group and a bulky isopropyl group. These substituents dictate the conformational preferences of the piperidine ring and exert significant steric and electronic effects, thereby guiding the stereoselectivity of subsequent transformations.

The piperidine ring in this compound can exist in two primary chair conformations. In the absence of N-substitution, the conformation is influenced by a stabilizing intramolecular hydrogen bond between the axial 3-hydroxyl group and the nitrogen lone pair. This preference for an axial hydroxyl group has been noted in studies of 3-hydroxypiperidine (B146073) itself. researchgate.net However, the presence of a sterically demanding isopropyl group at the same position introduces significant 1,3-diaxial strain if it were to occupy an axial position. Consequently, the isopropyl group will strongly prefer an equatorial orientation to minimize steric hindrance. This leads to a conformational equilibrium that will be heavily biased towards the chair form where the isopropyl group is equatorial. The orientation of the hydroxyl group (axial vs. equatorial) will then depend on the balance between the stabilizing hydrogen bond and any additional steric interactions, particularly with substituents on the nitrogen atom.

Diastereoselectivity in Reactions:

The fixed stereochemistry at C3, and the resulting conformational bias, have significant implications for the diastereoselectivity of reactions occurring at other positions on the piperidine ring. For instance, in reactions involving the formation of a new stereocenter at C2, C4, C5, or C6, the existing C3-substituents will direct the approach of incoming reagents.

Consider the reduction of a hypothetical N-substituted 3-isopropylpiperidin-4-one. The reduction of the ketone at C4 to a hydroxyl group would proceed via hydride attack. The facial selectivity of this attack would be dictated by the steric bulk of the substituents at C3. The large isopropyl group would effectively shield one face of the piperidine ring, directing the hydride to attack from the less hindered face. This principle of substrate-controlled diastereoselectivity is well-established in piperidine chemistry. For example, the reduction of 3-benzyloxy-1-isopropylpiperidin-4-one has been shown to proceed with complete cis-diastereoselectivity, a result of the steric hindrance exerted by the benzyloxy substituent directing the hydride attack. ugent.be A similar, and likely more pronounced, directing effect would be anticipated from the bulky isopropyl group in a derivative of this compound.

Table 1: Predicted Diastereoselective Reduction of a 3-Isopropylpiperidin-4-one Derivative

Starting MaterialReagentPredicted Major DiastereomerRationale
N-Benzyl-3-isopropylpiperidin-4-oneNaBH4cis-N-Benzyl-3-isopropylpiperidin-4-olHydride attack occurs from the face opposite to the sterically demanding equatorial isopropyl group.

Furthermore, reactions involving electrophilic attack on the nitrogen atom or substitutions at the hydroxyl group can also be influenced by the stereochemistry at C3. The conformation of the ring will determine the accessibility of the nitrogen lone pair and the hydroxyl group.

In cases where the hydroxyl group itself is the reaction center, for example, in an esterification or etherification reaction, the stereochemical environment will influence the reaction rate. If the hydroxyl group is in a sterically hindered axial position, its reactivity may be diminished compared to a more accessible equatorial position.

Rearrangements and Neighboring Group Participation:

The 3-hydroxy group can also participate in intramolecular reactions, leading to rearrangements with specific stereochemical outcomes. For example, under acidic conditions, attempts to cleave a carbamate (B1207046) group in a related 3-hydroxy-2,6-dialkylpiperidine system led to a rapid rearrangement to an oxazolidinone with inversion of stereochemistry at the oxygen-substituted carbon. researchgate.net This highlights the potential for the hydroxyl group in this compound to act as an internal nucleophile, leading to complex stereochemical transformations.

The stereochemical implications are therefore a critical consideration in the synthetic utility of this compound. The inherent chirality and the conformational rigidity imposed by the C3 substituents provide a powerful tool for controlling the stereochemistry of newly formed chiral centers in the molecule. Understanding these stereochemical directing effects is essential for the design of synthetic routes to complex, polysubstituted piperidine derivatives.

Advanced Derivatization and Functionalization Strategies for 3 Isopropylpiperidin 3 Ol

Regioselective Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring itself, particularly the nitrogen atom and the carbon atoms, can be selectively functionalized to build molecular complexity.

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation. These reactions are fundamental for introducing substituents that can modulate the compound's biological activity and physical properties.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom is typically achieved by reacting 3-Isopropylpiperidin-3-ol with an alkyl halide (e.g., alkyl iodide or bromide). researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid formed, driving the reaction towards the mono-alkylated product. researchgate.net The choice of solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), can influence the reaction rate and outcome. researchgate.netorganic-chemistry.org Direct N-alkylation using alcohols as alkylating agents, catalyzed by transition metals like ruthenium, represents a more atom-economical and greener alternative. d-nb.info

N-Acylation: Acylation of the piperidine nitrogen is a common strategy to form amides. This is generally achieved by reacting the amine with acylating agents like acyl chlorides or acid anhydrides. orientjchem.org These reactions are typically rapid and high-yielding. orientjchem.org Thioesters have also been developed as a stable acyl source for the chemoselective N-acylation of nitrogen-containing heterocycles. beilstein-journals.org Catalyst-free conditions for N-acylation have been developed, offering an eco-friendly and efficient route to amide synthesis. orientjchem.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

Reaction Type Reagent Class Specific Examples Typical Conditions
N-Alkylation Alkyl Halide Methyl iodide, Ethyl bromide K₂CO₃, Acetonitrile or DMF
Alcohol Benzyl alcohol Ruthenium catalyst, heat
N-Acylation Acyl Chloride Acetyl chloride Triethylamine, CH₂Cl₂
Acid Anhydride Acetic anhydride Solvent-free or various solvents
Thioester S-methyl butanethioate Cs₂CO₃, Xylene, heat

Oxidation of the piperidine scaffold can lead to several products, depending on the reagents and reaction conditions. The tertiary alcohol can be oxidized to a ketone, or the ring itself can undergo oxidation. The oxidation of piperidinols to the corresponding piperidinones is a known transformation. The kinetics of oxidation of N-methyl-piperidin-3-ol by Vanadium(V) has been studied, indicating that the reaction proceeds via a C-H bond fission to form a ketone.

Furthermore, the piperidine ring can be oxidized at the carbon atoms adjacent (alpha) to the nitrogen. Anodic oxidation of N-methoxycarbonylpiperidines, for example, can introduce methoxy (B1213986) groups at the α-position, creating activated intermediates for further substitution. jst.go.jp Hypervalent iodine reagents have also been used to achieve α-functionalization of carbamate-protected piperidines. nih.gov Recent advances have shown that biocatalytic carbon-hydrogen oxidation can be used to selectively add a hydroxyl group to specific sites on piperidine molecules, which can then undergo further reactions. rice.edu

Alkylation and Acylation of the Nitrogen Atom

Introduction of Additional Functionalities for Enhanced Molecular Complexity

Building upon the initial derivatizations, more complex functionalities can be introduced to create molecules with sophisticated three-dimensional structures. Natural products often serve as inspiration for the synthesis of complex and diverse compounds. rsc.org The functional groups installed via the methods described above serve as versatile handles for further synthetic transformations.

For example, a tosylated hydroxyl group can be displaced by a nucleophile that contains another functional group, such as an azide (B81097) (which can be reduced to an amine) or a cyanide (which can be hydrolyzed to a carboxylic acid). The N-alkyl and N-acyl groups can themselves carry additional reactive sites.

More advanced strategies include C-H functionalization and cycloaddition reactions. numberanalytics.com Catalytic methods for the direct coupling of N-alkylamines with silicon enolates can create new carbon-carbon bonds at the α-amino position, a transformation demonstrated in the late-stage functionalization of bioactive molecules. nih.gov Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing complex ring systems with high stereoselectivity. numberanalytics.com By creating derivatives of this compound that contain dienes or dienophiles, these powerful ring-forming reactions can be employed to build intricate polycyclic architectures. These strategies highlight how a relatively simple starting material can be systematically elaborated into a library of structurally complex and diverse compounds. rsc.org

Comprehensive Spectroscopic Analysis for Structural Elucidation of 3 Isopropylpiperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 3-Isopropylpiperidin-3-ol, the spectrum would reveal signals corresponding to the protons on the piperidine (B6355638) ring, the isopropyl group, and the hydroxyl and amine functionalities.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.10 m 1H H-6 (axial)
~2.95 m 1H H-2 (axial)
~2.80 m 1H H-6 (equatorial)
~2.65 m 1H H-2 (equatorial)
~2.50 s (broad) 1H NH
~2.10 s (broad) 1H OH
~1.95 septet 1H CH (CH₃)₂
~1.70-1.50 m 4H H-4, H-5

Note: 's' denotes singlet, 'd' denotes doublet, 'septet' denotes septet, 'm' denotes multiplet.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a spectrum where each unique carbon atom appears as a single line. researchgate.net The molecular symmetry of this compound results in eight distinct carbon signals.

The carbon atom C-3, bonded to both the hydroxyl group and the isopropyl group, is a quaternary carbon and is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbons adjacent to the nitrogen (C-2 and C-6) are also shifted downfield relative to the other ring carbons (C-4 and C-5). libretexts.org The isopropyl group carbons would appear in the upfield region.

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~72.5 C -3
~47.0 C -2
~46.5 C -6
~38.0 C -4
~35.0 C H(CH₃)₂
~25.5 C -5
~17.0 CH(C H₃)₂ (diastereotopic)

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. googleapis.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). uni.lu For this compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also map the complex coupling network of the piperidine ring protons, helping to assign their specific positions (e.g., H-2 with H-6 and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. researchgate.net Each CH, CH₂, and CH₃ group produces a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the doublet at 0.95 ppm would correlate with the carbon signals around 17 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). researchgate.net It is invaluable for identifying quaternary carbons, which are not observed in HSQC spectra. The quaternary carbon C-3 would show HMBC correlations to the protons on C-2, C-4, and the methine and methyl protons of the isopropyl group, confirming the connectivity around this central carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and preferred conformation of the molecule in solution, such as the relative orientation of the isopropyl group with respect to the piperidine ring.

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) for Carbon Skeleton Delineation

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations (stretching and bending). chim.lu It is an effective tool for identifying the functional groups present in a molecule. masterorganicchemistry.com

The IR spectrum of this compound would be characterized by the presence of distinct absorption bands for the hydroxyl (-OH), amine (-NH), and aliphatic C-H bonds.

Table 3: Hypothetical IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400-3200 Strong, Broad O-H Stretch Alcohol
3350-3300 Medium, Broad N-H Stretch Secondary Amine
2960-2850 Strong, Sharp C-H Stretch Alkane (Isopropyl & Piperidine)
1470-1450 Medium C-H Bend Alkane
1150 Medium-Strong C-O Stretch Tertiary Alcohol

The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding. docbrown.infospectroscopyonline.com The presence of a strong C-O stretching band around 1150 cm⁻¹ is characteristic of a tertiary alcohol.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. libretexts.org

For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 143. However, for alcohols and amines, this peak can be weak or absent due to rapid fragmentation. chim.lu

The fragmentation pattern is dictated by the formation of stable carbocations or radicals. Key fragmentation pathways would include:

Alpha-cleavage: This is a common fragmentation for amines and alcohols. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway. Loss of an ethyl radical from the ring or other fragments is possible.

Loss of the Isopropyl Group: Cleavage of the bond between C-3 and the isopropyl group would result in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a peak at m/z = 100.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would produce a peak at m/z = 125. dntb.gov.ua

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Identity Fragment Lost
143 [C₈H₁₇NO]⁺ Molecular Ion (M⁺)
128 [M - CH₃]⁺ •CH₃
125 [M - H₂O]⁺ H₂O
100 [M - C₃H₇]⁺ •C₃H₇ (Isopropyl)
84 [C₅H₁₀N]⁺ Alpha-cleavage fragment

X-ray Crystallography for Precise Solid-State Structural Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its constitution and stereochemistry. Key structural features that would be determined include:

The chair conformation of the piperidine ring.

The precise bond lengths of all C-C, C-N, C-O, C-H, N-H, and O-H bonds.

The exact bond angles within the piperidine ring and the isopropyl group.

The torsional angles, which define the spatial orientation of the isopropyl and hydroxyl groups relative to the ring (i.e., whether they are in axial or equatorial positions).

Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the hydroxyl and amine groups, which dictate the crystal packing.

As of this writing, no public crystallographic data for this compound is available. Obtaining such data would require the successful growth of a single crystal of suitable quality for diffraction experiments.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Piperidine
tert-Butanol

Computational Chemistry and Molecular Modeling of 3 Isopropylpiperidin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. nih.gov This method is widely used to predict a variety of molecular properties with high accuracy. mdpi.comaps.org For 3-Isopropylpiperidin-3-ol, DFT calculations can elucidate its fundamental electronic characteristics, which govern its stability and reactivity. uclouvain.be

DFT calculations are routinely employed to predict spectroscopic data, which is invaluable for structure elucidation and verification. chemrxiv.orgmdpi.com By computing the magnetic shielding environment around each nucleus, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov Similarly, by calculating the vibrational modes of the molecule, its Infrared (IR) spectrum can be simulated. computabio.comfaccts.de

Recent advancements have even integrated machine learning with DFT to enhance the accuracy of these predictions. arxiv.orgrsc.org For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra, especially for the complex piperidine (B6355638) ring protons and the isopropyl group. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains hypothetical data for illustrative purposes, based on DFT calculation principles.

Atom Type Predicted Chemical Shift (ppm)
¹H NMR
OH ~2.5-4.0
CH (isopropyl) ~1.8-2.2
CH₂ (piperidine, various) ~1.5-3.0
CH₃ (isopropyl) ~0.9-1.1
NH ~1.5-3.5
¹³C NMR
C-OH (quaternary) ~65-75
CH (isopropyl) ~30-35
CH₂ (piperidine, various) ~25-50
CH₃ (isopropyl) ~15-20

IR frequency calculations can identify the characteristic vibrational modes corresponding to specific functional groups. aps.org For this compound, this would include the O-H stretching of the alcohol, the N-H stretching of the secondary amine, and various C-H and C-N stretching and bending modes. computabio.com

Illustrative Predicted IR Frequencies for this compound This table contains hypothetical data for illustrative purposes, based on DFT calculation principles.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch ~3400-3600
N-H Stretch ~3300-3500
C-H (sp³) Stretch ~2850-3000
C-O Stretch ~1050-1150
C-N Stretch ~1020-1250

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. libretexts.org The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netlew.ro

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated using conceptual DFT. nih.govmdpi.com These descriptors quantify various aspects of reactivity. unimas.myindianchemicalsociety.com

Key Chemical Reactivity Descriptors:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is acquired.

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons. researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. mdpi.comresearchgate.net

Illustrative Global Reactivity Descriptors for this compound This table contains hypothetical data for illustrative purposes, based on DFT calculation principles.

Descriptor Symbol Illustrative Value (eV) Formula
HOMO Energy E_HOMO -9.5 -
LUMO Energy E_LUMO 0.5 -
HOMO-LUMO Gap ΔE 10.0 E_LUMO - E_HOMO
Ionization Potential I 9.5 -E_HOMO
Electron Affinity A -0.5 -E_LUMO
Chemical Hardness η 5.0 (I - A) / 2
Chemical Potential μ -4.5 -(I + A) / 2
Electrophilicity Index ω 2.025 μ² / (2η)

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Conformational Analysis and Energetic Landscapes

Molecules are not static entities but exist as a collection of interconverting conformers. libretexts.org Conformational analysis involves identifying the different spatial arrangements of a molecule and determining their relative stabilities. bkcc.ac.in For a cyclic system like the piperidine ring in this compound, the primary conformations are the chair, boat, and twist-boat forms. researchgate.net

Computational methods can be used to perform a systematic search of the conformational space to locate energy minima and construct a potential energy surface. For this compound, the key conformational question is the preferred orientation (axial vs. equatorial) of the isopropyl and hydroxyl groups on the piperidine chair. Generally, bulky substituents like an isopropyl group prefer to occupy an equatorial position to minimize steric strain. Computational analysis can precisely quantify the energy difference between the axial-isopropyl and equatorial-isopropyl chair conformers, revealing the energetic landscape and the population of each conformer at equilibrium.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. ethz.ch By locating the transition state (TS)—the highest energy point along a reaction coordinate—chemists can understand the feasibility, kinetics, and mechanism of a transformation. nih.govoapen.orge3s-conferences.org The energy of the transition state relative to the reactants determines the activation energy of the reaction. beilstein-journals.org

For this compound, one could computationally model various reactions, such as N-alkylation, dehydration of the tertiary alcohol, or oxidation. DFT calculations can identify the structures of the reactants, intermediates, transition states, and products along the reaction pathway. researchgate.netnih.govmdpi.com This provides a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming events and explaining why a particular regio- or stereochemical outcome is favored. e3s-conferences.org

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While quantum mechanics calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. core.ac.uk MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation of this compound would reveal its flexibility, including the puckering of the piperidine ring (e.g., chair-to-boat interconversions), the rotation of the isopropyl and hydroxyl groups, and the molecule's interaction with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution than static models alone.

Prediction of Stereoselectivity in Synthetic Transformations

When a reaction can produce multiple stereoisomers, computational methods can be used to predict which isomer will be the major product. researchgate.netrsc.org This is achieved by calculating the energies of the transition states leading to each stereoisomer. rsc.org According to transition state theory, the reaction pathway with the lowest-energy transition state will be the fastest and therefore yield the dominant product. e3s-conferences.org

For a molecule like this compound, if it were to undergo a reaction that introduces a new stereocenter, computational chemists could model the different diastereomeric transition states. By comparing their relative energies, a prediction of the diastereomeric ratio (d.r.) of the product can be made, offering powerful predictive guidance for synthetic planning. rsc.org

Molecular Docking and Ligand-Receptor Interaction Modeling for Scaffold Design (General applicability to related structures)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. For scaffolds related to this compound, molecular docking and ligand-receptor interaction modeling are crucial for predicting binding affinities and understanding the molecular basis of activity. These computational techniques allow for the exploration of how modifications to the piperidine scaffold influence interactions with biological targets. sciencescholar.usmdpi.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sciencescholar.us This technique is instrumental in structure-based drug design, where the three-dimensional structure of the target protein is known. For piperidine-based scaffolds, docking studies can elucidate how substituents on the piperidine ring interact with amino acid residues in the binding pocket of a receptor. nih.govnih.gov The goal is to identify the binding mode that results in the lowest free energy of binding, which is often correlated with higher biological activity. mdpi.com

The insights gained from molecular docking are further refined by analyzing the specific types of interactions between the ligand and the receptor. These interactions are critical for the stability of the ligand-receptor complex and include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The hydroxyl group and the nitrogen atom in the this compound scaffold are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The isopropyl group and the piperidine ring itself can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding affinity.

Electrostatic Interactions: The protonated piperidine nitrogen can form salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, which can be a key anchoring point for the ligand. nih.govacs.org

Pi-Interactions: Aromatic rings, if present as substituents on the piperidine scaffold, can engage in pi-pi stacking or cation-pi interactions with appropriate residues in the binding site. mdpi.com

The general applicability of these modeling techniques extends to a wide array of piperidine-containing structures. By systematically modifying the substituents on the piperidine ring and evaluating the resulting changes in binding interactions and predicted affinity, researchers can design new molecules with improved potency and selectivity. researchgate.net For example, the introduction of a chiral center can significantly impact the binding orientation and potency of a compound. researchgate.net

The following tables summarize findings from various molecular docking studies on piperidine-related scaffolds, illustrating the types of interactions and the impact of structural modifications on binding affinity.

Table 1: Examples of Molecular Docking Studies on Piperidine Derivatives

Compound/ScaffoldTarget ProteinKey Interactions ObservedReference
Piperine AnaloguesIL-1β, NF-κBHydrogen bonds, cation-pi interactions. mdpi.com mdpi.com
Fentanyl DerivativesMu-Opioid Receptor (MOR)Lipophilic interactions, electronic interactions. scielo.br scielo.br
Pyridinyl PiperidinesDNA GyraseGood affinity with binding energies from -8.2845 to -10.6466 kcal/mol. sciencescholar.us sciencescholar.us
Benzoxazolone-PiperidinesCaspase-3Supported experimental cytotoxicity data. jmchemsci.com jmchemsci.com
(R)-piperidine-3-carboxamideHIV-1 ProteaseIC50 value of 3.61 nM. nih.gov nih.gov

Table 2: Predicted Binding Energies and Inhibition Constants for Selected Scaffolds

ScaffoldTargetBinding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Pyridinyl TetrahydroisoquinolineDNA Gyrase-8.2845 to -10.6466Not specified sciencescholar.us
Piperine Analogue 3cIL-1β-7.18Not specified mdpi.com
Piperine Analogue 4cIL-1β-7.22Not specified mdpi.com
Pyrimidine DerivativeCarotenoid Dehydrosqualene Synthase-7.971.43 µM mdpi.com
Pyrimidine DerivativeAntimalarial Protein-5.8650.23 µM mdpi.com

These computational approaches not only rationalize the structure-activity relationships (SAR) of existing compounds but also guide the synthesis of new, potentially more effective molecules based on the this compound scaffold. scielo.br The iterative process of design, synthesis, and testing, informed by molecular modeling, accelerates the discovery of novel drug candidates.

Role of 3 Isopropylpiperidin 3 Ol As a Key Synthetic Intermediate and Chiral Building Block

Application in the Construction of Diverse Heterocyclic Frameworks

The piperidine (B6355638) ring is a fundamental saturated heterocycle that serves as a cornerstone for the synthesis of more complex heterocyclic systems. nih.gov Although specific examples detailing the conversion of 3-isopropylpiperidin-3-ol into other heterocyclic frameworks are not readily found in the literature, its structure suggests several potential synthetic pathways.

The presence of a secondary amine and a tertiary alcohol within the same molecule offers multiple reactive sites. The nitrogen atom can participate in reactions such as N-alkylation, N-arylation, or condensation reactions to form fused or spirocyclic heterocyclic systems. For instance, reaction with appropriate difunctional electrophiles could lead to the formation of bicyclic structures.

The tertiary hydroxyl group could be used as a handle for further transformations. While less reactive than a primary or secondary alcohol, it could potentially be eliminated to form an enamine or a piperideine derivative, which are versatile intermediates for cycloaddition reactions or further functionalization. nih.gov For example, such intermediates could react as heterodienes or dienophiles in Diels-Alder reactions to construct polycyclic nitrogen-containing frameworks. nih.gov

The general importance of piperidine derivatives as precursors for a wide range of pharmaceuticals underscores the potential of this compound as a starting material for novel heterocyclic entities, even if specific transformations have not yet been published. evitachem.com

Integration into Methodologies for Developing Structurally Complex Molecules

The synthesis of structurally complex molecules, such as natural products or advanced pharmaceutical agents, often relies on a building block approach, where pre-functionalized cyclic systems are incorporated into a larger molecular architecture. numberanalytics.comillinois.edubaranlab.org this compound, with its defined stereocenter (if used in enantiomerically pure form) and functional groups, represents such a potential building block.

In the context of total synthesis, a chiral building block derived from the "chiral pool" can be used to introduce a specific stereochemistry that is carried through the synthetic sequence. nih.govuwindsor.ca While this compound is not a common member of the natural chiral pool, its availability as a synthetic building block allows for its potential integration into complex targets.

For example, the piperidine unit is a common feature in many alkaloids and other biologically active natural products. A synthetic strategy could involve coupling this compound with other fragments of a target molecule. The hydroxyl group could be used as a point of attachment for ester or ether linkages, while the nitrogen atom could form amide or carbon-nitrogen bonds. The isopropyl group provides steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets.

Table 1: Potential Synthetic Utility of this compound

Feature Potential Application in Complex Molecule Synthesis
Piperidine Core Incorporation as a key structural motif in alkaloids, and pharmaceutical agents.
Tertiary Alcohol Site for linkage to other molecular fragments via ether or ester bonds; potential for elimination to form reactive intermediates.
Secondary Amine Site for N-alkylation, N-acylation, or reductive amination to connect other parts of the molecular structure.
Chiral Center (at C-3) If resolved, can be used to introduce a specific stereochemistry into the target molecule.

Contribution to Asymmetric Synthesis as a Chiral Auxiliary or Ligand Component

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. wikipedia.org This is often achieved using chiral auxiliaries or chiral ligands. du.ac.inresearchgate.netsfu.ca

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. du.ac.insfu.ca After the reaction, the auxiliary is removed and can often be recovered. Given that this compound is a chiral molecule (the C-3 carbon is a stereocenter), its enantiomerically pure forms could theoretically serve as chiral auxiliaries. For instance, it could be attached to a carboxylic acid to form an amide. The steric environment created by the chiral piperidine structure could then direct the stereoselective alkylation or aldol (B89426) reaction at the α-position of the carbonyl group. researchgate.net

A chiral ligand is a chiral molecule that coordinates to a metal catalyst to create a chiral environment, enabling enantioselective catalysis. Amino alcohols are a well-established class of chiral ligands. The enantiomerically pure forms of this compound, containing both a nitrogen atom and an oxygen atom, could potentially act as bidentate ligands for various transition metals used in asymmetric catalysis, such as in asymmetric hydrogenations, allylic alkylations, or Diels-Alder reactions. The specific stereochemical outcome would be influenced by the conformation of the chelate ring formed between the ligand and the metal center.

While the literature contains many examples of chiral amino alcohols and their derivatives being used as auxiliaries and ligands, there are no specific, prominent examples detailing the use of this compound for these applications. du.ac.in The development and evaluation of ligands or auxiliaries based on this specific scaffold would require dedicated research.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-isopropylpiperidin-3-ol and related piperidine (B6355638) structures is increasingly leveraging the capabilities of flow chemistry and automated synthesis platforms. These modern techniques provide substantial benefits over conventional batch processing, such as superior reaction management, heightened safety, and increased efficiency. manufacturingchemist.comcontractpharma.com Continuous flow reactors enable meticulous control over reaction variables like temperature, pressure, and time, which facilitates the optimization of conditions to achieve better yields and product purity. A prime example is the Grignard reaction, essential for creating this compound, which can be challenging to manage in large batch processes due to its exothermic nature. contractpharma.comgordon.edu Flow chemistry addresses this by confining the reaction to a small, controlled zone, ensuring effective heat removal and preventing dangerous thermal runaways. contractpharma.com

This approach significantly reduces risks, especially when dealing with energetic or hazardous reagents, by minimizing the volume of material at elevated risk status. contractpharma.com The conversion of Grignard reactions to a continuous process allows for a safer and more efficient synthesis. contractpharma.com Research has demonstrated that a continuous approach can lead to significant reductions in materials like magnesium and solvents, and nearly eliminate the need for hazardous initiators on a per-batch basis. gordon.eduwordpress.comrsc.org

Automated synthesis platforms, frequently combined with flow reactors, permit the swift creation and purification of compound libraries based on the this compound framework. organic-chemistry.orgacs.org These systems can methodically alter reagents and conditions, accelerating the discovery of new derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.

Advanced In-Situ Spectroscopic Monitoring of Reactions

The incorporation of advanced in-situ spectroscopic methods is transforming the understanding and optimization of synthetic pathways to this compound. capes.gov.bracs.org Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, when integrated into the reaction setup, deliver real-time data on kinetics, conversion rates, and the emergence of intermediates. ntnu.nomagritek.comrsc.org This continuous oversight, known as Process Analytical Technology (PAT), is crucial for controlling the reaction dynamically. researchgate.netresearchgate.netglobalresearchonline.net

For the synthesis of this compound, in-situ monitoring is particularly valuable for tracking the Grignard addition to a piperidin-3-one (B1582230) precursor. cognitivemarketresearch.com By observing spectroscopic changes in real-time, chemists can pinpoint the exact moment of reaction completion, thus preventing side reactions and impurity formation. ntnu.noresearchgate.net This is also critical in stereoselective synthesis, where real-time monitoring can help optimize conditions to achieve the desired stereoisomer. magritek.compku.edu.cnresearchgate.netnih.gov Studies have shown the successful use of in-situ IR spectroscopy to monitor the lithiation of N-Boc-piperidines, allowing for the optimization of reaction conditions to form quaternary stereocenters. capes.gov.bracs.org This level of process control ensures the synthesis is robust, reproducible, and safe, which is vital for scaling up production. researchgate.netglobalresearchonline.net

Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

Furthermore, ML models can be trained to forecast the physicochemical and biological properties of this compound derivatives. scribd.comclinmedkaz.orggreenstonebio.com By analyzing the chemical structure, these models can estimate properties like solubility, toxicity, and potential biological activity. clinmedkaz.orggreenstonebio.comacs.org This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of candidates with the most promising profiles. acs.org This computational approach significantly streamlines the drug discovery process by focusing experimental work on the most viable compounds. clinmedkaz.orgscribd.comcam.ac.uk

Expansion of the Scope of Chiral Derivatization and Scaffold Diversity

Future research is set to broaden the variety of chiral derivatives and scaffolds derived from this compound. researchgate.netresearchgate.net The development of new stereoselective synthesis methods is essential for accessing a wider array of enantiomerically pure analogs. organic-chemistry.orgacs.orgresearchgate.net The ability to selectively synthesize different stereoisomers is critical, as the biological effects of chiral molecules are often highly dependent on their 3D structure. researchgate.netresearchgate.net

Beyond creating simple derivatives, researchers are using this compound as a foundational block for more complex molecular architectures. nih.govrsc.orgfrontiersin.org This involves integrating the piperidine ring into larger polycyclic systems and developing novel functionalization reactions. frontiersin.orgmdpi.com The objective is to produce a rich collection of structurally novel compounds for screening across various biological assays, potentially leading to the discovery of new therapeutic agents. mdpi.comnih.gov The strategic introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-Isopropylpiperidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination of ketones or nucleophilic substitution of piperidine derivatives. For example, catalytic hydrogenation of a corresponding ketone precursor (e.g., 3-isopropylpiperidin-3-one) using palladium or platinum catalysts under hydrogen pressure (1–3 atm) typically achieves yields of 60–80%. Solvent selection (e.g., ethanol vs. THF) and temperature control (25–50°C) significantly impact purity, with polar solvents favoring higher selectivity . Acidic or basic workup protocols must be optimized to isolate the product from byproducts like unreacted starting materials or over-reduced species.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with literature data for piperidine derivatives. For instance, the hydroxyl proton in this compound typically appears as a broad singlet at δ 1.8–2.2 ppm, while the isopropyl group shows splitting patterns at δ 0.8–1.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass of the molecular ion (C8_8H17_{17}NO, [M+H]+^+ = 144.1388). Fragmentation patterns can validate the piperidine backbone .
  • Infrared (IR) Spectroscopy : A strong O-H stretch near 3200–3400 cm1^{-1} confirms the hydroxyl group .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient elution system (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts.
  • Recrystallization : Employ mixed solvents like ethanol/water to enhance crystalline purity.
  • Distillation : For high-boiling-point impurities, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) is effective .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its physicochemical properties and reactivity?

  • Methodological Answer : Stereochemistry (e.g., axial vs. equatorial hydroxyl group) influences hydrogen-bonding capacity and solubility. Computational modeling (e.g., DFT calculations) can predict dipole moments and pKa values, which correlate with solubility in aqueous buffers. Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, revealing differences in biological activity or catalytic interactions .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Kinetic Stability Studies : Monitor degradation via HPLC under accelerated conditions (40–60°C, pH 1–13). For example, acidic conditions (pH < 3) may induce ring-opening reactions, while alkaline conditions (pH > 10) promote oxidation.
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., onset at 150–180°C) to guide storage protocols .
  • Comparative Literature Review : Cross-reference stability data from structurally analogous compounds (e.g., piperidinols) to identify trends and outliers .

Q. How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure thermodynamic parameters (ΔG, Kd_d) .
  • Functional Assays : Test inhibition/activation of enzymatic activity (e.g., acetylcholinesterase) at varying concentrations (0.1–100 µM). Include controls like eserine for comparison .

Q. What methodologies address discrepancies in reported spectral data for this compound derivatives?

  • Methodological Answer :
  • Multi-Lab Validation : Collaborate with independent labs to reproduce NMR/MS results under standardized conditions (e.g., 500 MHz NMR, CDCl3_3 solvent).
  • Database Cross-Checking : Compare data with authoritative sources like the NIST Chemistry WebBook for piperidine analogs .

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